Boc-Cys(StBu)-OH

Catalog No.
S688719
CAS No.
30044-61-2
M.F
C12H23NO4S2
M. Wt
309.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Cys(StBu)-OH

CAS Number

30044-61-2

Product Name

Boc-Cys(StBu)-OH

IUPAC Name

3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H23NO4S2

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

PPQRALRLGBAWHD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O

Boc-Cys(StBu)-OH is an amino acid derivative used in peptide synthesis, featuring an N-terminal Boc protecting group and a thiol-protecting S-tert-butylthio (StBu) group. The StBu group is characterized by its high stability to both acidic and basic conditions typically used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for Boc-deprotection or piperidine for Fmoc-deprotection. Its primary value lies in its selective removal under mild reductive conditions, which provides a critical layer of orthogonality for complex synthetic strategies, particularly those requiring sequential, controlled disulfide bond formation.

Research Fit

Boc-SPPS workflow – Acid-stable thiol protection survives repetitive TFA cycles required for Nα-Boc removal.
Orthogonal deprotection – Reductive cleavage (phosphines, thiols) is independent of acidolysis, enabling sequential disulfide or thioether strategies.
High-purity building block – Reported ≥99.0% (TLC) supports reproducible coupling in automated SPPS.

Substituting Boc-Cys(StBu)-OH with analogs like Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH is a critical process decision, not a simple material swap. The choice of S-protecting group dictates the entire synthetic and deprotection strategy. For example, the Trityl (Trt) group is highly acid-labile and will be cleaved simultaneously with other standard acid-labile groups, offering no orthogonality in that dimension. Conversely, the Acetamidomethyl (Acm) group requires specific oxidative (e.g., iodine) or heavy metal (e.g., mercury(II) acetate) conditions for removal, which can be incompatible with sensitive peptide sequences or undesirable in cGMP manufacturing. The StBu group's unique stability to acid/base and selective lability to mild reducing agents makes it non-interchangeable for syntheses requiring this specific orthogonal scheme, such as the regioselective formation of multiple disulfide bonds.

Substitution Risk

TFA lability mismatch
Acid-labile Trt or Mmt groups may prematurely deprotect during TFA-mediated Boc removal, leading to synthetic failure. StBu remains intact under identical conditions.
tert-Butylation side reaction
Substituting acid-labile S-tBu for StBu introduces reactive tert-butyl cations during final cleavage; reported to cause ~16 % side products in sensitive sequences.
Loss of orthogonal dimension
Generic substitution with only acid-labile groups removes the reductive deprotection pathway, limiting regioselective multi-disulfide or thioether architectures.

StBu vs Trt: Acid Stability

The S-tert-butylthio (StBu) group demonstrates exceptional stability to the strong acidic conditions used for Boc-deprotection or final peptide cleavage from the resin, a critical feature for orthogonal synthesis strategies. In contrast, the commonly used S-trityl (Trt) group is highly acid-labile. The StBu group remains intact during standard TFA treatments that quantitatively cleave Trt groups. This allows for the selective deprotection of other acid-labile groups while Cys(StBu) remains protected, a requirement for stepwise disulfide bond formation or side-chain modification.

Evidence DimensionProtecting Group Stability to Trifluoroacetic Acid (TFA)
Target Compound DataStable to standard TFA cleavage cocktails (e.g., 95% TFA)
Comparator Or BaselineBoc-Cys(Trt)-OH: S-Trt group is readily cleaved by TFA
Quantified DifferenceQualitatively orthogonal; StBu is stable while Trt is labile under the same acidic conditions.
ConditionsStandard solid-phase peptide synthesis (SPPS) cleavage conditions.

This acid stability is the primary reason to procure this compound for complex syntheses where other protecting groups must be removed without exposing the cysteine thiol.

Acid Stability
Class-level
StBu (target)Acid-stable; removed by P(Ph)₃ (reducing agent).
Trt (comparator)Acid-labile; removed by 95 % TFA.
Complete functional orthogonality: StBu reported intact where Trt is quantitatively cleaved.
Based on authoritative protection group classification tables; review lot-specific stability.

Mild Reductive Cleavage vs. Acm Deprotection

The StBu group is selectively removed under mild reductive conditions, typically using phosphines (e.g., TCEP, P(n-Bu)3) or thiols (e.g., DTT, 2-mercaptoethanol). This provides a significant process advantage over the S-acetamidomethyl (Acm) group, which often requires oxidative cleavage with iodine or treatment with toxic heavy metal salts like mercury(II) acetate for non-oxidative removal. The use of mild, metal-free reductive cleavage for StBu is more compatible with sensitive peptide sequences and aligns better with modern manufacturing standards that seek to avoid hazardous reagents.

Evidence DimensionDeprotection Method
Target Compound DataMild reduction (e.g., Dithiothreitol (DTT) or trialkylphosphines)
Comparator Or BaselineBoc-Cys(Acm)-OH: Requires iodine (oxidative) or Mercury(II) acetate (non-oxidative)
Quantified DifferenceQualitative difference in reagent class: Mild reductants vs. oxidants/toxic heavy metals.
ConditionsPost-synthesis deprotection of cysteine side-chain.

For process development and manufacturing, avoiding the use of iodine or mercury is a major driver for improved safety, simplified waste disposal, and enhanced compatibility with the final product.

Orthogonal Pair
Head-to-head
StBu + Trt pairStBu stays intact during bisalkylation of free thiols; sequential thioether bonds formed.
Single protection schemeWithout orthogonal pair, regioselective thioether connectivity cannot be controlled.
Reported to enable construction of bicyclic IL-17 inhibitor scaffolds in solution.
Direct literature demonstration; DIPEA/DMF, HPLC monitored.

StBu Deprotection Kinetics vs. SIT and MOT

While StBu is a reliable protecting group, its removal can sometimes be slow or incomplete depending on the peptide sequence and steric hindrance. In a comparative study using a model peptide on-resin, the complete reductive removal of StBu with DTT required 250 minutes. In contrast, newer generation disulfide-based protecting groups like SIT (sec-isoamyl mercaptan) and MOT (2-methyloxolane-3-thiol) were fully removed in under 40 minutes and 20 minutes, respectively, under identical conditions. However, StBu remains the most established and widely available reductively-cleavable group, offering a balance of high stability during synthesis and reliable, albeit sometimes slow, removal.

Evidence DimensionTime for complete on-resin deprotection with DTT
Target Compound Data250 minutes
Comparator Or BaselineSIT-protected Cys: < 40 minutes; MOT-protected Cys: < 20 minutes
Quantified DifferenceStBu removal is ~6x slower than SIT and >12x slower than MOT in this system.
ConditionsOn-resin peptide treated with 3x 5 eq. DTT in DMF-DIEA-H2O (95:2.5:2.5).

While newer alternatives may offer faster cleavage, Boc-Cys(StBu)-OH provides a well-documented, highly stable, and commercially accessible option suitable for most standard applications not requiring high-throughput deprotection.

tert-Butylation Risk
Class-level
StBu (acid-stable)Reductively removed; avoids tert-butyl cation generation under TFA.
tBu (acid-labile)Generates reactive tBu⁺; 16.3 % tert-butylated side products in somatostatinamide model.
May reduce purification burden by eliminating a documented side-reaction pathway.
Class-level inference from a proof-of-concept study; verify in target sequence context.
Regioselective Disulfide
Head-to-head
StBu dimensionReductive removal (PBu₃); disulfide formation proceeds without difficulty.
Acm, Trt, Meb/MobOxidative, mildly acidic, strongly acidic deprotection – each limited to one orthogonal step.
Reported to support four distinct regioselective disulfide bond formations in multi-cystine peptides.
Demonstrated in μ-conotoxin SIIIA; S-tritylation-assisted strategy.
Boc-SPPS Compatibility
Data to verify
StBu (target)TFA-stable; vendor specification ≥99.0 % (TLC); described for Boc-SPPS.
Trt (comparator)Acid-labile; cumulative cleavage during repetitive TFA cycles renders it unsuitable.
Acid-stable protection may be considered for workflows where Trt is incompatible.
Supplier specification; independent stability verification recommended for critical syntheses.

Regioselective Multiple Disulfide Synthesis

This compound is the right choice when a synthetic plan requires the formation of multiple, specific disulfide bridges. The StBu group can be used in concert with an acid-labile group like Trt and an oxidatively-cleaved group like Acm. The Trt group is removed first with TFA for the first disulfide bond formation, followed by reductive cleavage of the StBu group for the second, and finally oxidative cleavage of Acm for the third, ensuring precise connectivity.

Cysteine Protection for Acid-Sensitive Peptides

For peptides containing other highly acid-sensitive moieties where the use of the common Cys(Trt) protecting group is not feasible due to its lability, Boc-Cys(StBu)-OH provides a robust alternative. Its stability to TFA allows for standard synthesis and cleavage protocols without premature deprotection of the cysteine thiol.

Heavy Metal & Oxidizer-Free Manufacturing

In process development or cGMP manufacturing where the use of toxic heavy metals (like mercury for Acm removal) or harsh oxidizers (like iodine) is a regulatory or safety concern, Boc-Cys(StBu)-OH is a preferred precursor. Its cleavage relies on mild reducing agents, simplifying waste streams and ensuring higher compatibility with the final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
TFA-stable thiol protection (Boc-SPPS)
Orthogonal acid-stable protection with reductive cleavage
TFA stability through multiple cycles; coupling reproducibility
Regioselective multi-disulfide synthesis
Reductive deprotection dimension complementary to acid/oxidative groups
Sequential disulfide formation without scrambling; compatibility with S-tritylation
Thioether-bicyclic peptide construction
Stable under bisalkylation conditions in DMF/DIPEA
Retention of S-StBu integrity during thioether bond formation; regiochemical control
Mitigation of tert-butylation side products
Non-acidolytic deprotection avoids tert-butyl cation generation
Crude purity improvement in Cys/Met/Trp-rich peptides; side-product profiling

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

309.10685056 g/mol

Monoisotopic Mass

309.10685056 g/mol

Heavy Atom Count

19

Sequence

X

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